molecular formula C28H24N2O6 B2562404 N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-ethylbenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 902278-75-5

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-ethylbenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2562404
CAS No.: 902278-75-5
M. Wt: 484.508
InChI Key: IJKZZNXKBQTTKR-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-ethylbenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound that features a benzodioxole ring, a quinoline derivative, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-ethylbenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole ring, followed by the synthesis of the quinoline derivative. The final step involves the coupling of these intermediates with an acetamide group under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-ethylbenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-ethylbenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials with specific properties .

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-ethylbenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-ethylbenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzodioxole ring, a quinoline derivative, and an acetamide group makes it a versatile compound for various applications .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethylbenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O6/c1-3-17-4-6-18(7-5-17)27(32)22-14-30(23-10-9-20(34-2)13-21(23)28(22)33)15-26(31)29-19-8-11-24-25(12-19)36-16-35-24/h4-14H,3,15-16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKZZNXKBQTTKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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